N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is a complex organic compound characterized by the presence of a dimethylamino group, a thiophene ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide can be compared with similar compounds such as:
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.
N-(2-(dimethylamino)-2-(furan-3-yl)ethyl)-2-methoxybenzamide: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)14(12-8-9-21-11-12)10-17-16(19)13-6-4-5-7-15(13)20-3/h4-9,11,14H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAOZPGOLDPDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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